(2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(4-ethoxybenzyl)-1,3-thiazolidin-4-one
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Overview
Description
(2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(4-ETHOXYPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydrazone linkage, and substituted phenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(4-ETHOXYPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-ethoxybenzylidene thiazolidinone under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(4-ETHOXYPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or reduced thiazolidinone rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst presence play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives or reduced thiazolidinones. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(4-ETHOXYPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine
In medicine, (2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(4-ETHOXYPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE is explored for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for developing new pharmaceuticals targeting various diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(4-ETHOXYPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Ringer’s lactate solution: A mixture used for replacing fluids and electrolytes.
Uniqueness
(2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(4-ETHOXYPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring, hydrazone linkage, and substituted phenyl groups. This unique structure contributes to its diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H23N3O4S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
(2Z)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-[(4-ethoxyphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H23N3O4S/c1-4-28-17-8-5-15(6-9-17)13-24-20(25)14-29-21(24)23-22-12-16-7-10-18(26-2)19(11-16)27-3/h5-12H,4,13-14H2,1-3H3/b22-12+,23-21- |
InChI Key |
NAQDYRBPYIRDRV-FNUFSRGGSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CN\2C(=O)CS/C2=N\N=C\C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)CSC2=NN=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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